3-Amino-1-(2,4-dimethylphenyl)propan-1-ol
Overview
Description
3-Amino-1-(2,4-dimethylphenyl)propan-1-ol: is an organic compound with the molecular formula C11H17NO It is a derivative of propanol, featuring an amino group and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, 3-Nitro-1-(2,4-dimethylphenyl)propan-1-ol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the reductive amination of 3-(2,4-dimethylphenyl)propanal with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction reactions using efficient and cost-effective catalysts. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents or alkylating agents can be used to introduce different substituents.
Major Products Formed:
Oxidation: Formation of 3-(2,4-dimethylphenyl)propanal or 3-(2,4-dimethylphenyl)propanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of amino alcohols on cellular processes. It can be used to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structural features make it a candidate for drug design and discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes, altering their activity and affecting metabolic pathways.
Comparison with Similar Compounds
3-Amino-1-propanol: A simpler analog without the dimethylphenyl group.
2-Amino-3-(3,4-dimethylphenyl)propan-1-ol: A structural isomer with different substitution patterns.
3-Dimethylamino-1-propanol: A compound with a dimethylamino group instead of a primary amino group.
Uniqueness: 3-Amino-1-(2,4-dimethylphenyl)propan-1-ol is unique due to the presence of both the amino group and the 2,4-dimethylphenyl group. This combination imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-amino-1-(2,4-dimethylphenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-3-4-10(9(2)7-8)11(13)5-6-12/h3-4,7,11,13H,5-6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URAULQTWHQZJIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CCN)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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